2-(2-氯苯氧基)乙胺

描述

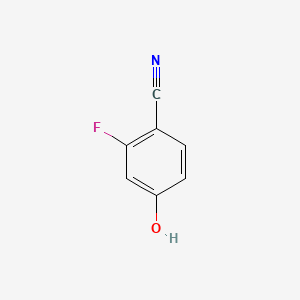

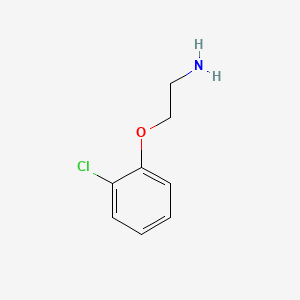

2-(2-Chlorophenoxy)Ethylamine is a chemical compound that has been studied for various applications, including its potential as a sigma receptor ligand, a monoamine oxidase inhibitor, and as a part of various synthetic pathways for producing novel organic molecules. The compound is characterized by the presence of a 2-chlorophenoxy group attached to an ethylamine moiety.

Synthesis Analysis

The synthesis of compounds related to 2-(2-Chlorophenoxy)Ethylamine has been explored in several studies. For instance, a novel class of sigma ligands, which includes structures derived from high-affinity sigma receptor ligands, has been synthesized, demonstrating the potential for creating superpotent sigma ligands with subnanomolar affinity . Another study focused on the synthesis of a monoamine oxidase inhibitor, which showed potent inhibition both in vitro and in vivo, indicating the compound's effectiveness in increasing serotonin levels in the brain . Additionally, the synthesis of chiral amines as chiral auxiliaries for diastereoselective alkylation has been reported, showcasing the versatility of related compounds in synthetic organic chemistry .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(2-Chlorophenoxy)Ethylamine has been determined using various techniques, including X-ray diffraction. For example, the crystal structure of N-[2-(Chloromercuri)ethyl]diethylamine was elucidated, revealing a monoclinic space group and specific interatomic distances and angles . In another study, the crystal and molecular structure of two polymorphs of a related compound was analyzed, showing that the molecular geometries are consistent across polymorphs and that hydrogen bonding plays a significant role in the crystal packing .

Chemical Reactions Analysis

The reactivity of 2-(2-Chlorophenoxy)Ethylamine-related compounds has been investigated in the context of various chemical reactions. For instance, the synthesis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate involved a reaction between the lithium salt of ethyl cyanoacetate and a specific chlorobenzohydroximoyl fluoride, leading to a compound that exists as the enamine tautomer in the solid state . Another study described the synthesis of ethyl (2-amino-4-(2-chlorophenyl)-4H-benzo-[h]-chromene-2-yl) formate, which forms a six-membered ring with a boat conformation and features intra- and intermolecular hydrogen bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-Chlorophenoxy)Ethylamine and related compounds have been characterized through various analytical techniques. For example, a study on a novel ethyl 3-(2-(4-chlorophenoxy)acetamido) propanoate provided insights into its structure using FT-IR, NMR, and ESI-MS spectroscopic techniques, and its potential as an insect growth regulator was evaluated . Additionally, the antioxidant and antimicrobial activities of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate were assessed, and its molecular structure was confirmed by X-ray diffraction studies .

科学研究应用

胆固醇生物合成抑制

2-(2-氯苯氧基)乙胺及其衍生物已被确认为体外胆固醇生物合成的抑制剂。β-(4-氯苯氧基)-α-苯乙胺的特定酰胺类比已知的脂质调节剂氯芬酸乙酯表现出更强的抑制活性 (Rossi、Diamantini 和 Pescador,1989 年).

单胺氧化酶抑制

已研究了与 2-(2-氯苯氧基)乙胺相关的化合物抑制单胺氧化酶 (MAO) 的能力,单胺氧化酶是一种与神经递质分解相关的酶。该类别中的化合物 N-[2-(邻氯苯氧基)-乙基]-环丙胺在体外显示出有效的 MAO 抑制,并增加了大脑中的血清素水平 (Fuller,1968 年).

植物生长调节

研究探索了相关化合物 2,4-二氯苯氧基乙胺对植物生长的影响。该化合物在豌豆和小麦组织中代谢为各种衍生物,影响植物的生长和发育 (Nash、Smith 和 Wain,1968 年).

Sigma 受体结合

属于该化学组的 N-(芳基乙基)-N-烷基-2-(1-吡咯烷基)乙胺被发现对 sigma 受体具有高亲和力。这些受体参与多种生理过程,了解它们的作用可能带来治疗进展 (de Costa、Radesca、Di Paolo 和 Bowen,1992 年).

N-取代 1-氨基吲哚的合成

已经开发出一种涉及 N-取代 2-(邻硝基苯基)乙胺(包括 2-(2-氯苯氧基)乙胺在内的一类)的电化学方法来合成在各种化学合成中很重要的 N-取代 1-氨基吲哚 (Frontana-Uribe、Moinet 和 Toupet,1999 年).

生物体内的代谢命运

研究已经检查了实验性 MAO 抑制剂(如 N-环丙基-2-氯苯氧基乙胺)在动物和人类中的代谢命运,揭示了这些化合物如何在生物系统中被处理和消除的见解 (Sullivan、Billings、Fasola 和 Mcmahon,1971 年).

安全和危害

2-(2-Chlorophenoxy)Ethylamine is considered hazardous. It causes severe skin burns and eye damage. It may also cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

属性

IUPAC Name |

2-(2-chlorophenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAPNYPMMDVRKGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370946 | |

| Record name | 2-(2-Chlorophenoxy)Ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chlorophenoxy)Ethylamine | |

CAS RN |

26378-53-0 | |

| Record name | 2-(2-Chlorophenoxy)Ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Chlorophenoxy)ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。